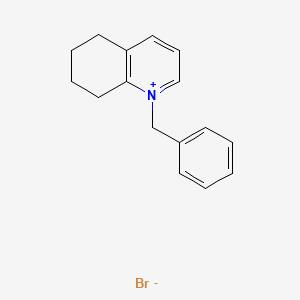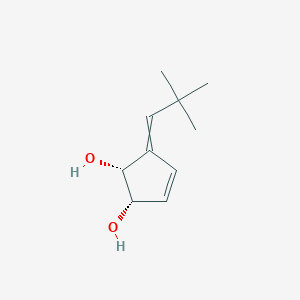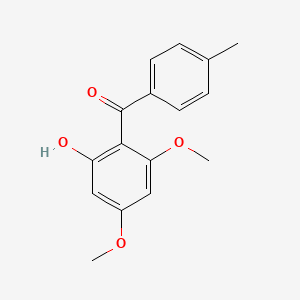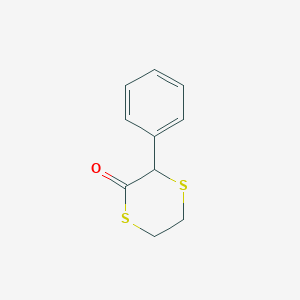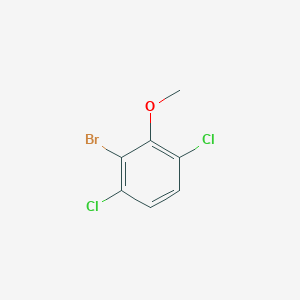![molecular formula C19H26N2 B15163980 N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine CAS No. 193808-53-6](/img/structure/B15163980.png)
N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine: is a chiral diamine compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two chiral centers, making it an important molecule for asymmetric synthesis and chiral catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine typically involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction with lithium aluminum hydride (LAH). The reaction conditions are carefully controlled to ensure high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH~4~) are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine is widely used as a chiral auxiliary and catalyst in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in metal-catalyzed reactions and its interactions with biological molecules.
Medicine: The compound’s chiral nature and ability to form stable complexes with metals make it a candidate for drug development and therapeutic applications. It has shown potential in the synthesis of pharmaceuticals with specific stereochemical requirements.
Industry: In the industrial sector, N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine is used in the production of fine chemicals and specialty materials. Its role as a chiral catalyst enhances the efficiency and selectivity of various industrial processes.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s chiral centers play a crucial role in inducing asymmetry in these reactions, leading to the formation of enantiomerically pure products .
Vergleich Mit ähnlichen Verbindungen
- N~1~,N~3~-Dibenzyl-1-cyclohexyl-N~1~,N~3~-bis(®-1-phenylethyl)propane-1,3-diamine
- N~1~,N~3~-Bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine
Comparison: N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine is unique due to its specific chiral centers and the resulting stereochemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in asymmetric synthesis. Its ability to form stable complexes with metal ions further enhances its utility in various catalytic applications .
Eigenschaften
CAS-Nummer |
193808-53-6 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H26N2/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-21H,9,14-15H2,1-2H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
SJWAFIWTYFTGRM-IAGOWNOFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NCCCN[C@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCCCNC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


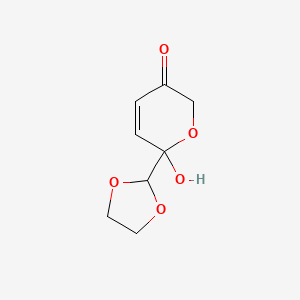
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
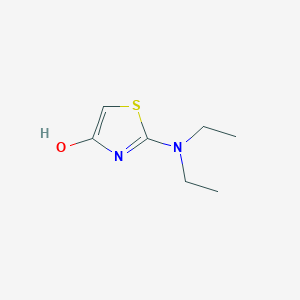
![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
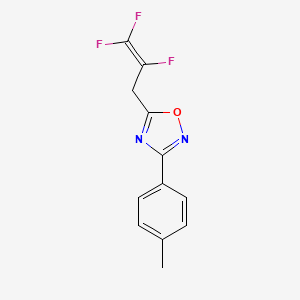
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
